

Application Notes and Protocols for Hinc II in Molecular Cloning

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Compound of Interest

Compound Name: *Hinc II*

Cat. No.: *B13384543*

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Hinc II is a Type II restriction endonuclease isolated from *Haemophilus influenzae* Rc that recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine and R is a purine) and cleaves after the pyrimidine to produce blunt ends.^[1] This characteristic makes **Hinc II** a valuable tool in a variety of molecular cloning workflows, particularly those requiring blunt-ended DNA fragments.

These application notes provide detailed protocols for the effective use of **Hinc II** in restriction digestion, double digestion, and a site-directed mutagenesis strategy involving blunt-end ligation.

Enzyme Characteristics

Characteristic	Description
Recognition Sequence	5'-GTYRAC-3'
Cleavage Site	5'-GTY↓RAC-3'
Resulting Ends	Blunt
Optimal Temperature	37°C[1][2][3]
Heat Inactivation	65°C for 20 minutes[2][3]
Methylation Sensitivity	Not sensitive to dam and dcm methylation.[2][3] Blocked by some overlapping CpG methylation. [2]

Data Presentation: Hinc II Activity in Commercial Buffers

The choice of reaction buffer is critical for optimal enzyme activity. The following tables summarize the relative activity of **Hinc II** in various commercially available buffers.

Table 1: New England Biolabs (NEB) Buffers[2]

Buffer	Relative Activity (%)
rCutSmart™ Buffer	100
NEBuffer™ r2.1	100
NEBuffer™ r3.1	100
NEBuffer™ r1.1	25

Table 2: Jena Bioscience Buffers[1]

Buffer	Relative Activity (%)
1x Universal Buffer (UB)	100
B1	50
B2	50
B3	50
B5	50

Table 3: NIPPON Genetics EUROPE Buffers[4]

Buffer	Relative Activity (%)
Buffer IV	100
FastCut Buffer	100
Buffer I	75
Buffer II	50
Buffer III	50

Table 4: BMLabosis Buffers[3]

Buffer	Relative Activity (%)
HincII Buffer	100
Low	50
Medium	50
High	50
Acet	50

Experimental Protocols

Protocol 1: Standard Restriction Digestion with Hinc II

This protocol is for the complete digestion of 1 µg of DNA in a 50 µL reaction.

Materials:

- DNA substrate (≤ 1 µg)
- **Hinc II** restriction enzyme
- 10X compatible reaction buffer (e.g., NEB rCutSmart™ Buffer)
- Nuclease-free water

Procedure:

- Thaw the 10X reaction buffer and **Hinc II** on ice.
- In a sterile microfuge tube, combine the following reagents in the specified order:
 - Nuclease-free water: to a final volume of 50 µL
 - 10X Reaction Buffer: 5 µL
 - DNA: 1 µg
 - **Hinc II**: 1 µL (typically 10 units)
- Mix gently by pipetting up and down. Do not vortex.
- Incubate the reaction at 37°C for 1 hour.^{[1][2][3]}
- (Optional) To stop the reaction, heat inactivate the enzyme at 65°C for 20 minutes.^{[2][3]}
- Analyze the digested DNA by agarose gel electrophoresis.

Protocol 2: Double Digestion with Hinc II and Another Restriction Enzyme

This protocol outlines a simultaneous double digest in a 50 µL reaction.

Materials:

- DNA substrate (≤ 1 µg)
- **Hinc II**
- Second restriction enzyme
- 10X reaction buffer compatible with both enzymes (e.g., NEB rCutSmart™ Buffer)[5]
- Nuclease-free water

Procedure:

- Determine a compatible reaction buffer for both enzymes by consulting the manufacturers' buffer activity charts. NEB's rCutSmart™ Buffer is a good starting point as over 210 enzymes are 100% active in it.[5]
- Thaw all components on ice.
- In a sterile microfuge tube, assemble the reaction mixture in the following order:
 - Nuclease-free water: to a final volume of 50 µL
 - 10X Compatible Reaction Buffer: 5 µL
 - DNA: 1 µg
 - **Hinc II**: 1 µL
 - Second Restriction Enzyme: 1 µL
- Mix gently and incubate at the optimal temperature for both enzymes (typically 37°C) for 1 hour.[6]
- If the second enzyme is not heat-inactivated at 65°C, purify the DNA using a spin column or other method.

- Analyze the digested DNA by agarose gel electrophoresis.

Protocol 3: Site-Directed Mutagenesis using Hinc II for Blunt-End Ligation

This protocol describes a method for introducing mutations via PCR, followed by **Hinc II** digestion to create a blunt-ended vector for re-ligation.

Materials:

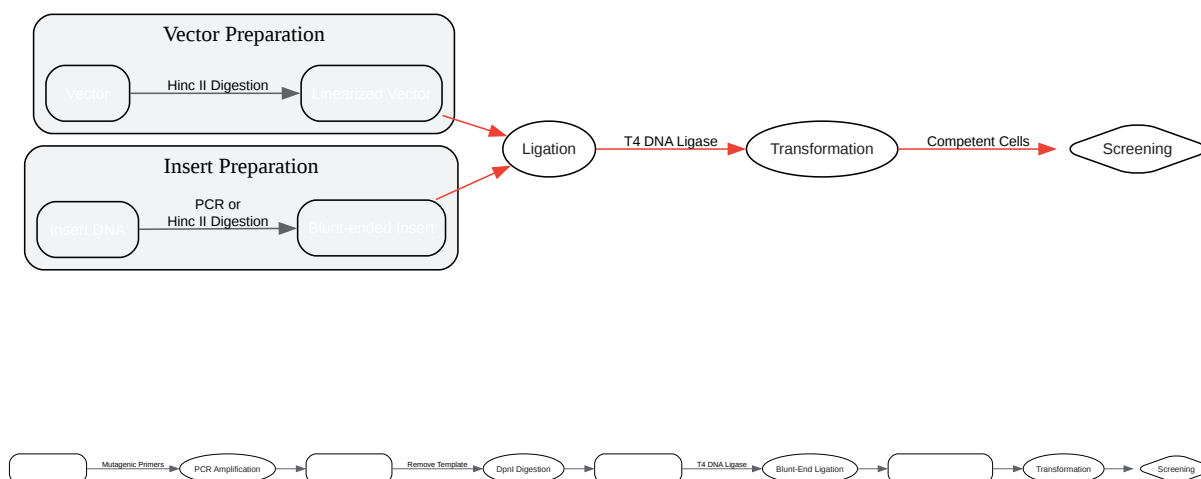
- Plasmid DNA template
- Mutagenic primers (forward and reverse)
- High-fidelity DNA polymerase
- dNTPs
- **Hinc II**
- T4 DNA Ligase and 10X Ligation Buffer
- DpnI
- Competent E. coli cells
- Nuclease-free water

Procedure:

- PCR Amplification:
 - Design primers that incorporate the desired mutation and anneal back-to-back, amplifying the entire plasmid.
 - Perform PCR using a high-fidelity DNA polymerase to generate a linear, blunt-ended product containing the mutation.

- Template Removal:
 - Add 1 μ L of DpnI to the PCR product and incubate at 37°C for 1 hour to digest the parental methylated template DNA.
- Vector Linearization (if necessary):
 - If the PCR product is not already blunt-ended, perform a digestion with **Hinc II** to create blunt ends.
- Phosphorylation (if necessary):
 - If the PCR primers are not 5' phosphorylated, treat the linear DNA with T4 Polynucleotide Kinase (PNK) to add 5' phosphate groups, which are required for ligation.
- Blunt-End Ligation:
 - Set up the ligation reaction as follows:
 - Linear, phosphorylated DNA: 50-100 ng
 - 10X T4 DNA Ligase Buffer: 2 μ L
 - T4 DNA Ligase: 1 μ L
 - Nuclease-free water: to a final volume of 20 μ L
 - Incubate at room temperature for 1 hour or at 16°C overnight.
- Transformation:
 - Transform the ligation mixture into competent E. coli cells.
- Screening:
 - Select colonies and screen for the desired mutation by DNA sequencing.

Visualizations



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